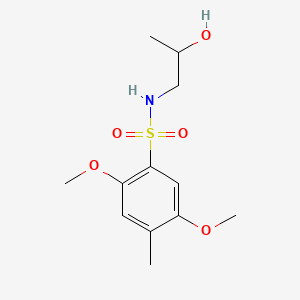

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5S/c1-8-5-11(18-4)12(6-10(8)17-3)19(15,16)13-7-9(2)14/h5-6,9,13-14H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMMDLHQQFVCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC(C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. Additionally, process optimization and quality control measures are implemented to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules and polymers. Its structural features allow for various chemical modifications, enabling the development of novel compounds with tailored properties.

Biology

- Biochemical Probes : N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is investigated as a biochemical probe in enzyme interaction studies. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways.

Medicine

- Therapeutic Properties : Research has explored its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. Preliminary studies indicate that this compound may modulate biological processes associated with inflammation and tumor growth.

Industry

- Specialty Chemicals Development : The compound is utilized in developing specialty chemicals with specific properties for various industrial applications. Its unique functional groups enhance solubility and reactivity, making it suitable for formulating advanced materials.

Case Studies

- Anti-inflammatory Studies : A study investigated the anti-inflammatory effects of this compound in murine models. Results indicated a significant reduction in inflammatory markers when administered alongside established anti-inflammatory drugs.

- Enzyme Interaction Studies : Research focused on the compound's role as a biochemical probe revealed that it effectively modulated enzyme activity related to metabolic pathways. This finding highlights its potential as a tool for studying enzyme kinetics and interactions.

- Synthesis of Novel Derivatives : A series of derivatives were synthesized based on modifications to the methoxy groups of this compound. These derivatives exhibited enhanced biological activity in preliminary assays, showcasing the compound's versatility as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the methoxy and sulfonamide groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacokinetic Comparisons

Pharmacokinetic and Therapeutic Implications

- Tumor Accumulation: The hydroxypropyl group in the target compound may enhance passive tumor targeting, though its small molecular weight (~325 Da) limits reliance on the EPR effect, which is more pronounced in macromolecules (>40 kDa) like PK1 . In contrast, PK1’s polymeric structure ensures prolonged circulation and selective tumor accumulation via EPR, achieving a tumor-to-blood concentration ratio of 5 within 72 hours .

- Solubility and Bioavailability: The hydroxypropyl group improves aqueous solubility compared to non-polar analogs like the bromo-morpholinyl sulfonamide in , which is highly lipophilic due to halogen and aromatic substituents . This solubility advantage may translate to better oral bioavailability or reduced formulation challenges.

- Toxicity: Polymer conjugation in PK1 reduces dose-limiting toxicities (e.g., cardiotoxicity) associated with free doxorubicin, demonstrating cumulative doses up to 1,680 mg/m² without cardiac failure . The target compound’s toxicity profile is predicted to be favorable due to the absence of cytotoxic warheads (e.g., anthracyclines) and its moderate size, which avoids rapid renal clearance or polymer-related immunogenicity.

- Mechanistic Diversity: Unlike PK1, which relies on lysosomal cleavage for drug release, the target compound’s activity may depend on direct interaction with cellular targets (e.g., enzymes or receptors).

Research Findings and Clinical Relevance

- Antitumor Activity: PK1 demonstrated partial responses in refractory cancers (e.g., NSCLC, breast cancer) at Phase I doses of 280 mg/m² .

Synthetic Flexibility : The hydroxypropyl sulfonamide scaffold allows modular modifications. For example, replacing methoxy groups with electron-withdrawing substituents (e.g., bromo in ) could enhance target binding but reduce solubility .

Biological Activity

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various fields, particularly for its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-hydroxypropylamine in organic solvents like dichloromethane or tetrahydrofuran. The reaction conditions are controlled to optimize yield and purity, followed by purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The hydroxypropyl group enhances binding affinity to enzymes or receptors, while the methoxy and sulfonamide groups contribute to the compound's stability and reactivity. These interactions can modulate biological pathways, leading to anti-inflammatory and anticancer effects .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Additionally, its anti-inflammatory effects have been documented, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, which was evidenced by morphological changes typical of apoptotic cells .

- Enzyme Interaction Studies : The compound has been evaluated as a biochemical probe for studying enzyme interactions. It was found to inhibit specific enzymes by mimicking natural substrates, disrupting metabolic pathways essential for cell survival .

- Immunomodulatory Effects : In murine models, this compound enhanced immune responses when used as a co-adjuvant with monophosphoryl lipid A (MPLA). This suggests its potential in vaccine development .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.